molecular formula C25H23NO5S B2586490 3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021258-26-3

3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2586490
M. Wt: 449.52
InChI Key: AXUXFUSVCZJVOG-UHFFFAOYSA-N
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Description

3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPP-893, is a synthetic compound that has shown promising results in scientific research applications. HPP-893 belongs to the class of pyrrolone compounds and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

  • Crystal Formation and Structure :

    • A study by Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster using pyrroles similar to the chemical compound . The crystal structures of these compounds relate to their metallic color appearance (Ogura, Ooshima, Akazome, & Matsumoto, 2006).
  • Synthesis and Reactivity :

    • Gein and Pastukhova (2020) investigated 3-hydroxy-3-pyrrolin-2-ones, closely related to the compound . They studied the synthesis of these compounds, highlighting their reactivity and potential for forming various condensed systems (Gein & Pastukhova, 2020).
  • Inhibition Properties :

    • Rooney et al. (1983) studied a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, similar to the compound , for their inhibition properties against glycolic acid oxidase. They found that compounds with large lipophilic 4-substituents were potent inhibitors (Rooney et al., 1983).
  • Molecular Structure Analysis :

    • A study by Mohammat et al. (2008) on a closely related compound, 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealed insights into its molecular structure, with an emphasis on the conformation of the pyrrolidin-2-one ring and intermolecular interactions (Mohammat, Shaameri, Hamzah, Fun, & Chantrapromma, 2008).
  • Chemical Transformations :

    • Bleile and Otto (2005) discussed the transformation of pyrrolo[3,4-a]carbazoles, which are structurally related to the compound , highlighting the various chemical reactions these compounds can undergo and their potential applications (Bleile & Otto, 2005).
  • Anion Binding Properties :

    • Anzenbacher et al. (1999) researched calix[4]pyrroles, which are related to the compound , focusing on their anion binding properties. This study offers insights into the potential applications of similar compounds in anion recognition and sensing (Anzenbacher, Jursíková, Lynch, Gale, & Sessler, 1999).
  • Coordination Compounds and Complexes :

    • Zhang, Rettig, and Orvig (1991) studied 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which share structural similarities with the compound . Their research focused on the formation of coordination compounds and their characterization, which is relevant for understanding the complexation behavior of similar compounds (Zhang, Rettig, & Orvig, 1991).

properties

IUPAC Name

4-hydroxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-16-4-8-18(9-5-16)22-24(32(29,30)21-14-6-17(2)7-15-21)23(27)25(28)26(22)19-10-12-20(31-3)13-11-19/h4-15,22,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXFUSVCZJVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-(4-methoxyphenyl)-5-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one

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